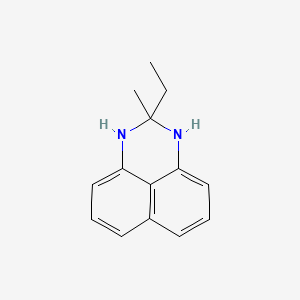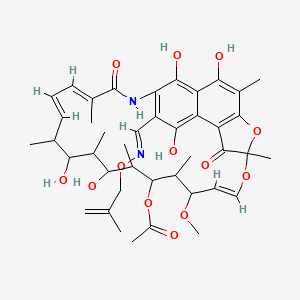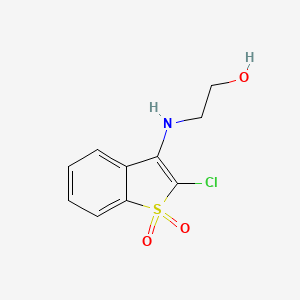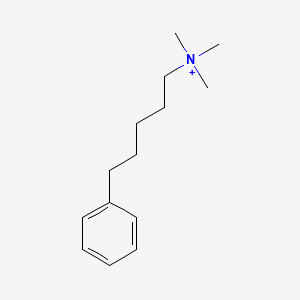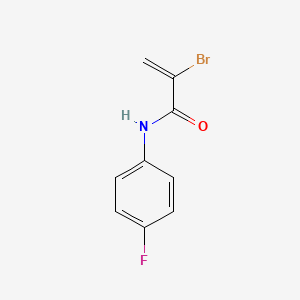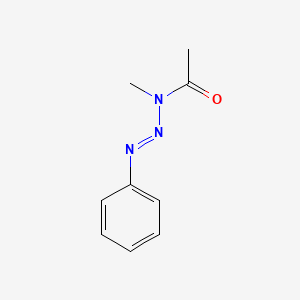![molecular formula C13H10N2S B14673547 2-[(Pyridin-3-yl)methyl]-1,3-benzothiazole CAS No. 33928-36-8](/img/structure/B14673547.png)
2-[(Pyridin-3-yl)methyl]-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Pyridin-3-yl)methyl]-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole ring fused with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyridin-3-yl)methyl]-1,3-benzothiazole can be achieved through several methods. One common approach involves the condensation of 2-aminothiophenol with pyridine-3-carboxaldehyde under acidic conditions, followed by cyclization to form the benzothiazole ring . Another method includes the use of microwave irradiation to facilitate the reaction, which significantly reduces the reaction time and increases the yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(Pyridin-3-yl)methyl]-1,3-benzothiazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents such as N-bromosuccinimide (NBS)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated derivatives
Scientific Research Applications
2-[(Pyridin-3-yl)methyl]-1,3-benzothiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(Pyridin-3-yl)methyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, it can inhibit the growth of bacteria by interfering with their DNA replication and protein synthesis . In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Pyridin-2-yl)methyl]-1,3-benzothiazole
- 2-[(Pyridin-4-yl)methyl]-1,3-benzothiazole
- 2-[(Pyridin-3-yl)methyl]-1,3-benzoxazole
Uniqueness
2-[(Pyridin-3-yl)methyl]-1,3-benzothiazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness contributes to its varied biological activities and makes it a valuable compound in medicinal chemistry and material science .
Properties
CAS No. |
33928-36-8 |
|---|---|
Molecular Formula |
C13H10N2S |
Molecular Weight |
226.30 g/mol |
IUPAC Name |
2-(pyridin-3-ylmethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C13H10N2S/c1-2-6-12-11(5-1)15-13(16-12)8-10-4-3-7-14-9-10/h1-7,9H,8H2 |
InChI Key |
RRICOAOKWWUFOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



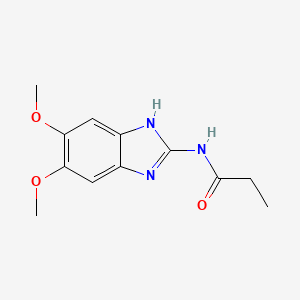
![Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane](/img/structure/B14673494.png)
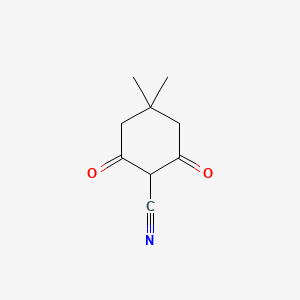
![5H-[1,3]thiazolo[5,4-h][1,4]benzothiazine](/img/structure/B14673500.png)
